2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclobutyl moiety. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves multiple steps:
Formation of the difluorocyclobutyl ring: This can be achieved through cyclization reactions involving fluorinated precursors.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Formation of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety.
Reduction: Reduction reactions can target the difluorocyclobutyl ring or the Boc-protected amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The difluorocyclobutyl moiety could provide unique binding properties, while the Boc-protected amino group might be involved in specific interactions or be removed to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid: Similar structure but without the fluorine atoms.
2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
The presence of the difluorocyclobutyl moiety in 2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid provides unique chemical and physical properties, such as increased stability and specific reactivity patterns, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYXDNVWKXTSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097944-52-8 | |
Record name | 2-((tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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